molecular formula C8H13N B6231784 1-isocyano-2-methylcyclohexane, Mixture of diastereomers CAS No. 446879-15-8

1-isocyano-2-methylcyclohexane, Mixture of diastereomers

Cat. No. B6231784
CAS RN: 446879-15-8
M. Wt: 123.2
InChI Key:
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Description

1-Isocyano-2-methylcyclohexane (1-ICMCH) is a mixture of diastereomers that has been widely studied in the field of organic chemistry. 1-ICMCH is a cyclic molecule composed of six carbon atoms, two nitrogen atoms, and one hydrogen atom. It is a versatile compound that has been used for a variety of purposes, including the synthesis of drugs, the study of stereochemistry, and the development of green chemistry.

Scientific Research Applications

1-isocyano-2-methylcyclohexane, Mixture of diastereomers has been used in a variety of scientific research applications, including the study of stereochemistry, the synthesis of drugs, and the development of green chemistry. Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules and how this arrangement affects the properties of the molecule. 1-isocyano-2-methylcyclohexane, Mixture of diastereomers has been used to study the stereochemistry of cyclic compounds, as well as the effects of chirality on the properties of molecules. 1-isocyano-2-methylcyclohexane, Mixture of diastereomers has also been used to synthesize drugs, such as anti-inflammatory agents and antifungal agents. Finally, 1-isocyano-2-methylcyclohexane, Mixture of diastereomers has been used in the development of green chemistry, as it is a versatile compound that can be used to synthesize a variety of products with few byproducts.

Mechanism of Action

The mechanism of action of 1-isocyano-2-methylcyclohexane, Mixture of diastereomers is not well understood. However, it is believed that the reaction of 1-isocyano-2-methylcyclohexane, Mixture of diastereomers with an aldehyde or ketone is mediated by a Wittig reagent, which is a phosphonium salt. The reaction of 1-isocyano-2-methylcyclohexane, Mixture of diastereomers with an aldehyde or ketone results in the formation of an alkene, which is a hydrocarbon with a double bond. The reaction of 1-isocyano-2-methylcyclohexane, Mixture of diastereomers with an aryl halide and an aryl amine is mediated by a Ullmann reagent, which is a combination of an aryl halide and an aryl amine. This reaction results in the formation of an aryl amide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-isocyano-2-methylcyclohexane, Mixture of diastereomers are not well understood. However, it is believed that 1-isocyano-2-methylcyclohexane, Mixture of diastereomers may have an effect on the body’s metabolism, as it can be used to synthesize drugs that have effects on the body’s metabolism. Additionally, 1-isocyano-2-methylcyclohexane, Mixture of diastereomers may have an effect on the body’s immune system, as it can be used to synthesize drugs that have effects on the body’s immune system.

Advantages and Limitations for Lab Experiments

1-isocyano-2-methylcyclohexane, Mixture of diastereomers has several advantages for use in lab experiments. First, it is a versatile compound that can be used for a variety of purposes, including the synthesis of drugs, the study of stereochemistry, and the development of green chemistry. Second, it is a relatively inexpensive compound, making it an attractive option for use in lab experiments. However, there are also some limitations to using 1-isocyano-2-methylcyclohexane, Mixture of diastereomers in lab experiments. First, the mechanism of action of 1-isocyano-2-methylcyclohexane, Mixture of diastereomers is not well understood, making it difficult to predict the outcomes of experiments. Second, the biochemical and physiological effects of 1-isocyano-2-methylcyclohexane, Mixture of diastereomers are not well understood, making it difficult to predict the effects of 1-isocyano-2-methylcyclohexane, Mixture of diastereomers on the body.

Future Directions

There are several potential future directions for the study of 1-isocyano-2-methylcyclohexane, Mixture of diastereomers. First, further research into the mechanism of action of 1-isocyano-2-methylcyclohexane, Mixture of diastereomers could lead to a better understanding of the compound and its effects. Second, further research into the biochemical and physiological effects of 1-isocyano-2-methylcyclohexane, Mixture of diastereomers could lead to a better understanding of the compound and its effects on the body. Third, further research into the synthesis methods of 1-isocyano-2-methylcyclohexane, Mixture of diastereomers could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the use of 1-isocyano-2-methylcyclohexane, Mixture of diastereomers in green chemistry could lead to the development of more environmentally friendly synthesis methods.

Synthesis Methods

1-isocyano-2-methylcyclohexane, Mixture of diastereomers can be synthesized through a variety of methods, including the Wittig reaction, the Grignard reaction, and the Ullmann reaction. The Wittig reaction involves the use of a phosphonium salt and an aldehyde or ketone to form an alkene. The Grignard reaction involves the use of a Grignard reagent and an aldehyde or ketone to form an alcohol. The Ullmann reaction involves the use of an aryl halide and an aryl amine to form an aryl amide. All of these reactions can be used to synthesize 1-isocyano-2-methylcyclohexane, Mixture of diastereomers.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-isocyano-2-methylcyclohexane involves the reaction of 2-methylcyclohexanone with phosgene followed by reaction with ammonia.", "Starting Materials": [ "2-methylcyclohexanone", "Phosgene", "Ammonia" ], "Reaction": [ "2-methylcyclohexanone is reacted with phosgene in the presence of a base to form the corresponding isocyanate intermediate.", "The isocyanate intermediate is then reacted with ammonia to form the desired product, 1-isocyano-2-methylcyclohexane.", "The reaction mixture will contain a mixture of diastereomers due to the presence of a chiral center in the starting material." ] }

CAS RN

446879-15-8

Product Name

1-isocyano-2-methylcyclohexane, Mixture of diastereomers

Molecular Formula

C8H13N

Molecular Weight

123.2

Purity

95

Origin of Product

United States

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